

Navigating Aficamten Dose-Titration in Clinical Research: A Technical Support Guide

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Compound of Interest

Compound Name: Aficamten

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This technical support center provides a comprehensive guide to the dose-titration strategies for **Aficamten**, a novel cardiac myosin inhibitor, as employed in key clinical research studies. This resource is designed to assist researchers in understanding the established protocols, anticipating potential challenges, and ensuring the safe and effective implementation of dose-finding and dose-escalation studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose of **Aficamten** in clinical trials?

A1: Across major clinical trials such as SEQUOIA-HCM and REDWOOD-HCM, the standard starting dose of **Aficamten** is 5 mg administered orally once daily.^{[1][2][3][4]} This initial low dose is a key safety measure before any dose escalation is considered.

Q2: How often is the dose of **Aficamten** titrated?

A2: Dose adjustments are typically made at two-week intervals.^{[4][5][6][7]} In the SEQUOIA-HCM and REDWOOD-HCM OLE studies, for instance, echocardiography-guided dose titration occurred at weeks 2, 4, and 6.^{[1][2][3]} This rapid titration is possible due to **Aficamten**'s 3.4-day half-life.^[5]

Q3: What are the primary criteria for dose escalation?

A3: Dose escalation is guided by both efficacy and safety parameters, specifically the left ventricular outflow tract gradient (LVOT-G) and the left ventricular ejection fraction (LVEF). In the SEQUOIA-HCM trial, the dose was increased only if the Valsalva LVOT-G was ≥ 30 mmHg and the LVEF was $\geq 55\%$.^{[2][7]}

Q4: Under what circumstances should the dose of **Aficamten** be reduced or interrupted?

A4: Dose reduction is warranted if a patient's LVEF drops below 50%.^{[1][2][7]} In such cases, no further dose escalation is permitted.^[2] Dose interruption is a more critical intervention, implemented if the LVEF falls below 40%.^[1]

Q5: What is the maximum dose of **Aficamten** used in these trials?

A5: The maximum dose has varied slightly across trials. In the SEQUOIA-HCM and REDWOOD-HCM OLE studies, the maximum dose was 20 mg once daily.^{[1][2][3]} The REDWOOD-HCM trial explored doses up to 30 mg in one cohort.^{[5][8]}

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Patient's LVEF drops to <50% but >40%	Pharmacodynamic effect of Aficamten	Down-titrate to the previous dose level. Do not escalate the dose further for this patient. ^[2] ^[7] Continue to monitor LVEF closely at subsequent visits.
Patient's LVEF drops to <40%	Significant cardiac myosin inhibition	Interrupt Aficamten treatment immediately. ^[1] Monitor the patient's cardiac function closely until LVEF recovers. The decision to re-initiate at a lower dose should be made based on a thorough clinical assessment.
Patient remains symptomatic with a high LVOT-G but does not meet LVEF criteria for up-titration (LVEF <55%)	Insufficient safety margin for dose increase	Maintain the current dose and continue to monitor. The primary consideration is patient safety.
Patient experiences adverse events such as atrial fibrillation	Potential drug-related effect or underlying condition	In the REDWOOD-HCM OLE study, a patient with a history of alcohol-induced atrial fibrillation experienced a recurrent episode while on Aficamten, leading to dose down-titration and subsequent interruption. ^[1] Manage the adverse event according to standard clinical practice. A temporary dose reduction or interruption of Aficamten may be necessary.

Experimental Protocols

The dose-titration protocols for **Aficamten** are designed to find the optimal therapeutic dose for each patient while prioritizing safety. Below are the detailed methodologies from key clinical trials.

SEQUOIA-HCM and REDWOOD-HCM Open-Label Extension (OLE) Echo-Guided Dose Titration Protocol

This protocol is designed to individually titrate **Aficamten** to achieve a therapeutic effect while maintaining a safe cardiac function.

1. Initiation Phase:

- All patients begin treatment with a 5 mg oral dose of **Aficamten** once daily.[\[1\]](#)[\[4\]](#)

2. Titration Phase (Weeks 2, 4, and 6):

- Echocardiograms are performed at the end of weeks 2, 4, and 6 to assess LVEF and Valsalva LVOT-G.[\[2\]](#)[\[3\]](#)
- Dose Escalation Criteria: The dose of **Aficamten** is increased in 5 mg increments (to a maximum of 20 mg) if the following criteria are met:[\[2\]](#)[\[7\]](#)
 - Valsalva LVOT-G \geq 30 mmHg
 - Biplane LVEF \geq 55%
- Dose Maintenance: If a patient does not meet the criteria for escalation, they remain on their current dose.[\[4\]](#)

3. Dose Reduction and Interruption:

- Down-Titration: The dose is decreased to the previous level if the LVEF is $<50\%$.[\[2\]](#)[\[7\]](#) No further dose escalation is permitted after a dose reduction.[\[2\]](#)
- Dose Interruption: Treatment is temporarily stopped if the LVEF drops below 40%.[\[1\]](#)

4. Maintenance Phase (Weeks 8-24):

- Following the titration phase, patients continue on their optimized dose.[\[2\]](#)[\[9\]](#)

Data Presentation

Dose Distribution in the SEQUOIA-HCM Trial

The following table summarizes the distribution of **Aficamten** doses achieved by patients at week 8 of the SEQUOIA-HCM trial.

Dose Level	Percentage of Patients
5 mg	3.6%
10 mg	12.9%
15 mg	35.0%
20 mg	48.6%

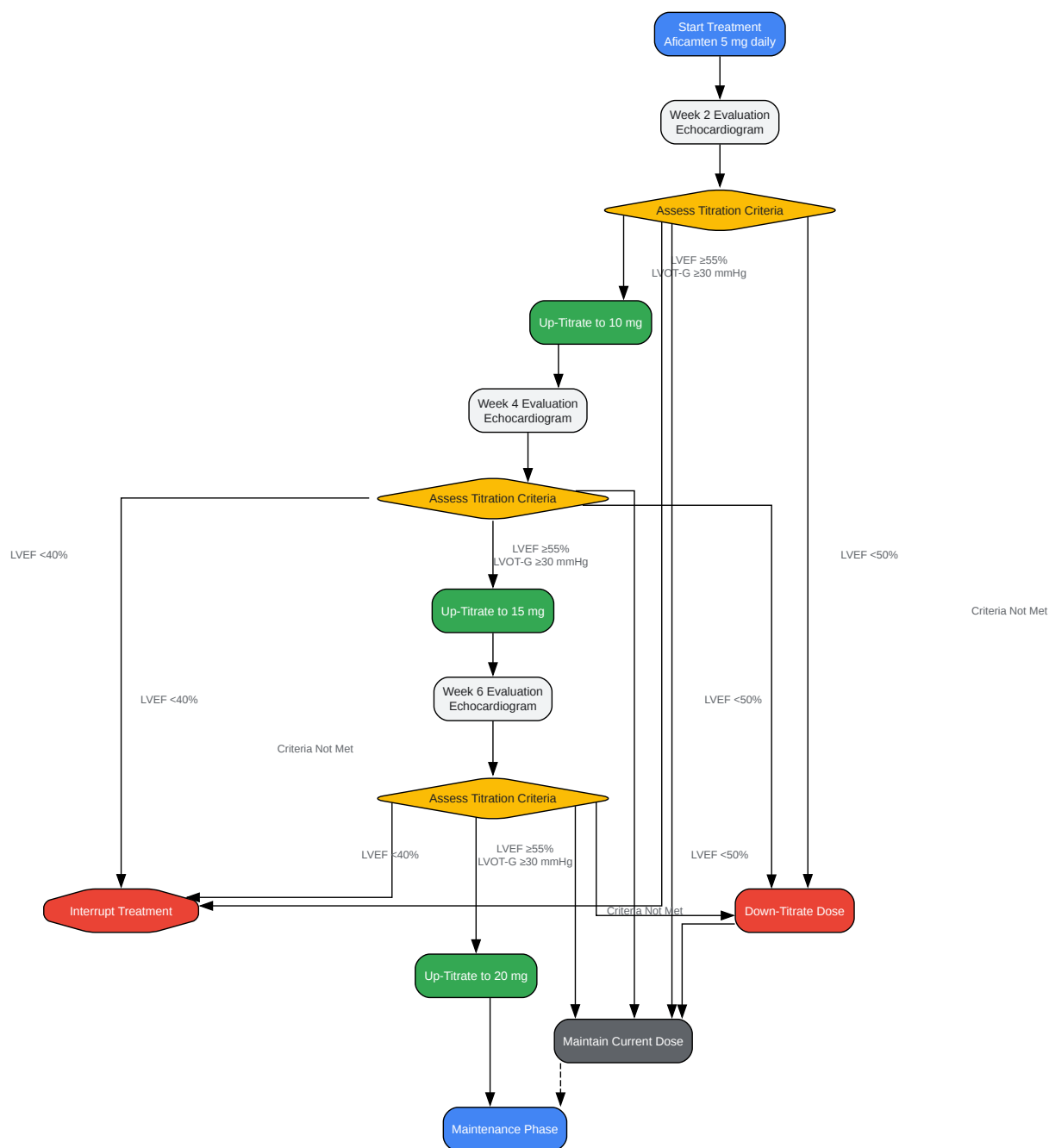
[Data sourced from the SEQUOIA-HCM trial results][\[2\]](#)[\[9\]](#)[\[10\]](#)

Key Clinical Trial Dose-Titration Parameters

Clinical Trial	Starting Dose	Titration Schedule	Maximum Dose	Key Up-Titration Criteria	Key Down-Titration/Interruption Criteria
SEQUOIA-HCM	5 mg	Every 2 weeks (at weeks 2, 4, 6)	20 mg	Valsalva LVOT-G ≥ 30 mmHg AND LVEF $\geq 55\%$	LVEF $< 50\%$ (down-titrate)
REDWOOD-HCM OLE	5 mg	Every 2 weeks for the first 6 weeks	20 mg	Resting LVOT-G ≥ 30 mmHg or Valsalva LVOT-G ≥ 50 mmHg AND LVEF $\geq 50\%$	LVEF $< 50\%$ (down-titrate); LVEF $< 40\%$ (interrupt)[1]
REDWOOD-HCM (Phase 2)	Cohort 1: 5 mg Cohort 2: 10 mg	Every 2 weeks (at weeks 2, 4, 6)	Cohort 1: 15 mg Cohort 2: 30 mg	Not explicitly stated in the same detail as SEQUOIA-HCM, but was echo-guided.[5][8]	Not explicitly stated in the same detail as SEQUOIA-HCM.

Visualizations

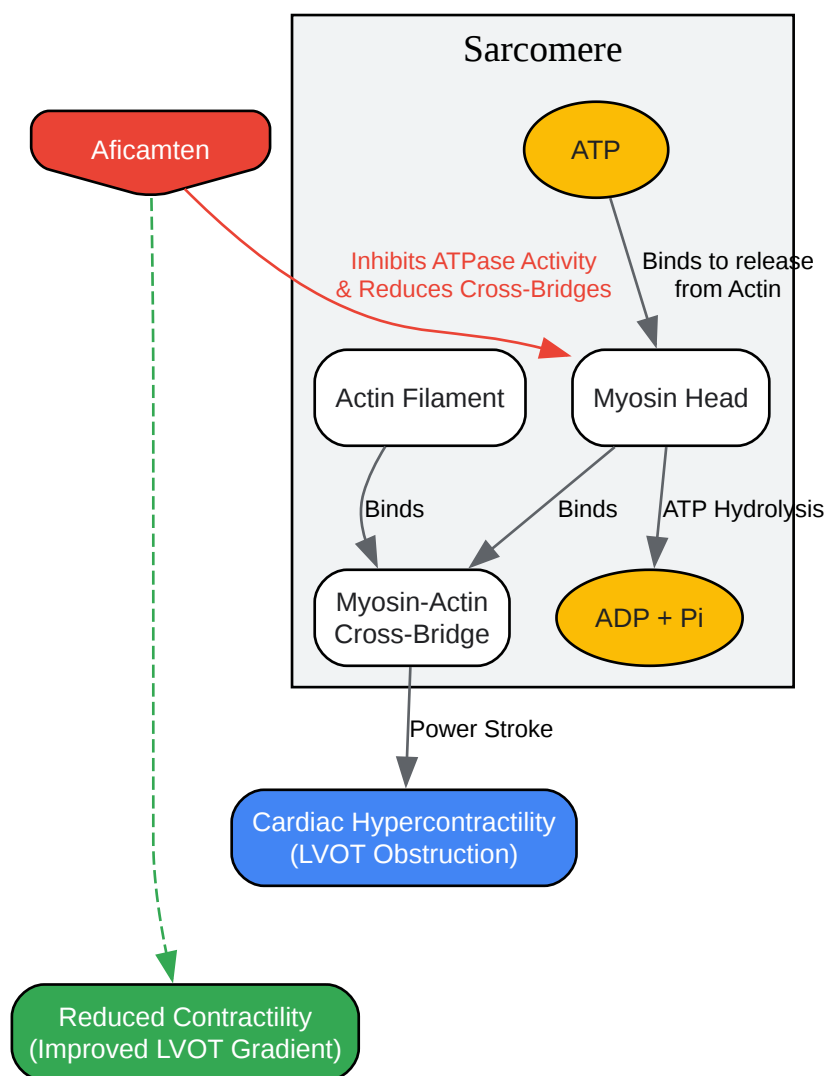
Aficamten Dose-Titration Workflow



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Caption: Echo-guided dose-titration workflow for **Aficamten** in clinical trials.

Signaling Pathway of Cardiac Myosin Inhibition



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Caption: Mechanism of action of **Aficamten** in reducing cardiac hypercontractility.

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